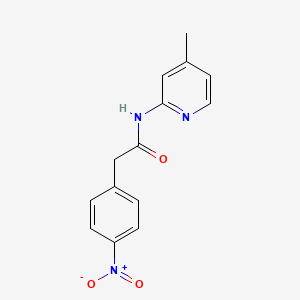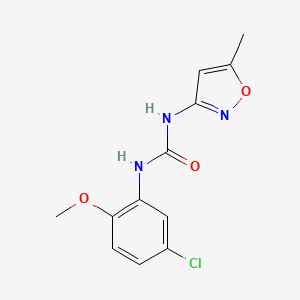amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5797690.png)
4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-methoxy-6-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-methoxy-6-nitrophenol, commonly known as "DEMNA," is a chemical compound with potential applications in scientific research. This compound is a derivative of 2-methoxy-6-nitrophenol and has been synthesized using a variety of methods. DEMNA has shown promise in various areas of scientific research, including as a fluorescent probe for imaging and as a potential therapeutic agent for cancer treatment. In
Wirkmechanismus
The mechanism of action of DEMNA is not fully understood. However, it is believed that DEMNA interacts with cellular membranes and intracellular components, leading to changes in intracellular pH and lysosomal distribution. DEMNA has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that DEMNA has minimal toxicity in vitro and in vivo. However, more research is needed to determine the long-term effects of DEMNA on cellular and physiological processes. DEMNA has been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer properties. DEMNA has also been shown to selectively bind to cancer cells, indicating potential for targeted cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DEMNA in lab experiments include its fluorescent properties, which allow for easy detection and monitoring of cellular processes. DEMNA is also relatively easy to synthesize and purify. However, the limitations of using DEMNA in lab experiments include its potential toxicity and unknown long-term effects. More research is needed to determine the optimal concentration and exposure time for DEMNA in lab experiments.
Zukünftige Richtungen
For DEMNA research include further investigation of its anti-cancer properties and potential as a targeted cancer therapy. DEMNA could also be used in the development of biosensors for the detection of other molecules. Additionally, more research is needed to determine the long-term effects of DEMNA on cellular and physiological processes.
Synthesemethoden
DEMNA can be synthesized using various methods, including the reaction of 2-methoxy-6-nitrophenol with N,N-diethylethylenediamine and formaldehyde. The reaction yields DEMNA as a yellow solid, which can be purified using column chromatography. Other methods, such as the reaction of 2-methoxy-6-nitrophenol with N,N-dimethylethylenediamine and formaldehyde, have also been used to synthesize DEMNA.
Wissenschaftliche Forschungsanwendungen
DEMNA has shown potential as a fluorescent probe for imaging. It has been used to detect intracellular pH changes and monitor the distribution of lysosomes in cells. DEMNA has also been shown to selectively bind to cancer cells, making it a potential therapeutic agent for cancer treatment. In addition, DEMNA has been used in the development of biosensors for the detection of various molecules, including glucose and dopamine.
Eigenschaften
IUPAC Name |
4-[[2-(diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O4/c1-5-17(6-2)8-7-16(3)11-12-9-13(18(20)21)15(19)14(10-12)22-4/h9-10,19H,5-8,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIWRTLQXYRJAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C(=C1)OC)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[2-(Diethylamino)ethyl-methylamino]methyl]-2-methoxy-6-nitrophenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5797632.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)

![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)
![methyl 2-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5797652.png)


![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)